molecular formula C8H9BrN2 B1603103 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine CAS No. 351457-97-1

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No. B1603103
M. Wt: 213.07 g/mol
InChI Key: WBDFPECBTFVBDX-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a chemical compound with the molecular formula C8H9BrN2. It has a molecular weight of 213.08 . This compound is used for research and development purposes .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridine derivatives, which are related to 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine, has been studied. The aza-Diels-Alder reaction (Povarov reaction) activated by Lewis acid can be used for the synthesis of these derivatives .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine consists of a naphthyridine ring system with a bromine atom at the 5-position .

Scientific Research Applications

Material Science

Specific Scientific Field:

Materials chemistry and polymer science.

Summary:

Explore the use of 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine in polymer synthesis or as a building block for functional materials.

Experimental Procedures:

Results:

These are just three of the six applications. If you’d like further details on the remaining fields, feel free to ask

Safety And Hazards

Safety measures for handling 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDFPECBTFVBDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NC=C2NC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625165
Record name 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

CAS RN

351457-97-1
Record name 5-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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